6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine
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Overview
Description
6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two pyridine rings, one of which is substituted with a methyl group at the 6th position and an amine group at the 3rd position, while the other pyridine ring is attached via a methylene bridge to the nitrogen atom of the amine group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine typically involves the reaction of 6-methylpyridin-3-amine with pyridin-4-ylmethyl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced analytical techniques ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridin-4-ylmethyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-N-(pyridin-4-ylmethyl)pyridin-4-amine
- 3-Nitro-N-(pyridin-4-ylmethyl)pyridin-4-amine
- N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine is unique due to the presence of the methyl group at the 6th position of the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interactions with molecular targets .
Properties
Molecular Formula |
C12H13N3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
6-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C12H13N3/c1-10-2-3-12(9-14-10)15-8-11-4-6-13-7-5-11/h2-7,9,15H,8H2,1H3 |
InChI Key |
MDPCXCAKENOYGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NCC2=CC=NC=C2 |
Origin of Product |
United States |
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